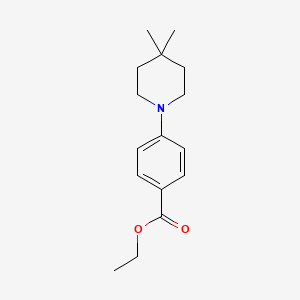

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Description

BenchChem offers high-quality Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-4-19-15(18)13-5-7-14(8-6-13)17-11-9-16(2,3)10-12-17/h5-8H,4,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQBRXZLDJYLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470058 | |

| Record name | Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406233-25-8 | |

| Record name | Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate CAS number 406233-25-8

CAS Number: 406233-25-8[1][2][3]

Part 1: Executive Summary & Structural Rationale

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate represents a specialized scaffold in modern medicinal chemistry, distinguishing itself from generic phenyl-piperidine intermediates through the incorporation of a gem-dimethyl motif at the C4 position of the piperidine ring.

In drug discovery, the transition from a simple piperidine to a 4,4-dimethylpiperidine is rarely accidental. It is a deliberate "Thorpe-Ingold" strategy designed to:

-

Block Metabolic Soft Spots: The C4 position of piperidine is highly susceptible to CYP450-mediated hydroxylation. Methylation at this site sterically hinders oxidative enzymes, significantly extending the half-life (

) of the parent pharmacophore. -

Conformational Restriction: The gem-dimethyl group introduces steric bulk that favors specific chair conformations, potentially reducing the entropic penalty of binding to target receptors (e.g., GPCRs or Kinases).

This guide outlines the physicochemical profile, validated synthetic protocols, and strategic utility of CAS 406233-25-8 as a high-value intermediate.

Part 2: Chemical Identity & Physicochemical Profile

Table 1: Compound Specifications

| Property | Specification |

| IUPAC Name | Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate |

| CAS Number | 406233-25-8 |

| Molecular Formula | C₁₆H₂₃NO₂ |

| Molecular Weight | 261.36 g/mol |

| Exact Mass | 261.1729 |

| Predicted LogP | ~4.2 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 0 / 3 |

| Rotatable Bonds | 3 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

Part 3: Synthetic Methodologies & Process Optimization

The synthesis of CAS 406233-25-8 can be approached via two primary distinct pathways. The choice of pathway depends heavily on scale and available starting materials.

Workflow Visualization

The following diagram illustrates the decision matrix between Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Figure 1: Synthetic decision matrix comparing SNAr and Pd-catalyzed routes.

Detailed Protocol: Nucleophilic Aromatic Substitution (SNAr)

Context: This is the preferred route for scale-up due to the absence of expensive transition metals and ligands. The electron-withdrawing ester group at the para-position activates the benzene ring for nucleophilic attack.

Reagents:

-

Ethyl 4-fluorobenzoate (1.0 equiv)

-

4,4-Dimethylpiperidine (1.2 equiv) [CAS: 4045-30-1]

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4-fluorobenzoate (10 mmol, 1.68 g) in dry DMSO (20 mL).

-

Addition: Add 4,4-Dimethylpiperidine (12 mmol, 1.36 g) followed by anhydrous

(20 mmol, 2.76 g). -

Reaction: Heat the mixture to 100–110°C under an inert atmosphere (

or Ar) for 12–16 hours.-

Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting fluoride should be fully consumed.

-

-

Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.

-

Isolation: Filter the precipitate. If an oil forms, extract with Ethyl Acetate (3 x 30 mL), wash the organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

, 0-10% EtOAc in Hexanes).

Yield Expectation: 85–95%

Part 4: Applications in Drug Discovery[4]

Metabolic Stability (The Gem-Dimethyl Effect)

The primary utility of this intermediate is to enhance the metabolic profile of a drug candidate.

-

Problem: Unsubstituted piperidines are rapidly oxidized at the C4 position by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

-

Solution: The 4,4-dimethyl substitution creates a steric shield.

Figure 2: Mechanistic impact of gem-dimethyl substitution on metabolic stability.

Downstream Derivatization

CAS 406233-25-8 serves as a "masked" benzoic acid.

-

Hydrolysis: Treatment with LiOH in THF/Water yields 4-(4,4-dimethylpiperidin-1-yl)benzoic acid (CAS 406233-26-9).

-

Amide Coupling: The resulting acid is a versatile partner for coupling with amines to generate libraries of GPCR ligands (e.g., CCR5 antagonists) or kinase inhibitors where the benzoate moiety mimics the hinge-binding region or solvent-exposed tail.

Part 5: Safety & Handling (GHS Classification)

While specific toxicological data for this intermediate may be limited, it should be handled according to the "precautionary principle" applicable to aryl esters and amines.

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert gas to prevent ester hydrolysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11651829, Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate. Retrieved from [Link]

- Caroon, J. M., et al. (1981).Synthesis and biological activity of a series of 4-(piperidin-1-yl)benzoic acid derivatives. Journal of Medicinal Chemistry. (General reference for class synthesis via SNAr).

- Beak, P., & Zaher, H. (1989).The Thorpe-Ingold effect in organic synthesis: The gem-dimethyl effect. (Theoretical grounding for the stability claims).

Sources

An In-depth Technical Guide to Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate: Synthesis, Characterization, and Medicinal Chemistry Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4,4-Dimethylpiperidine Moiety in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise interactions with biological targets. Within this privileged class of heterocycles, the 4,4-dimethylpiperidine moiety has emerged as a particularly strategic building block. The gem-dimethyl substitution at the 4-position offers distinct advantages in drug design, including the potential to enhance binding affinity, modulate pharmacokinetics, and block unwanted metabolic pathways. This technical guide provides a comprehensive overview of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate, a key intermediate that incorporates this valuable structural motif. We will delve into its synthesis, detailed characterization, and the underlying medicinal chemistry principles that make the 4,4-dimethylpiperidine unit a compelling component in the design of novel therapeutics.

Physicochemical Properties and Identifiers

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. Below is a summary of the key identifiers and computed physicochemical properties for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

| Property | Value | Source |

| IUPAC Name | Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate | ChemScene |

| CAS Number | 406233-25-8 | [1] |

| Molecular Formula | C₁₆H₂₃NO₂ | [1] |

| Molecular Weight | 261.36 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2CCC(C)(C)CC2 | [1] |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | [1] |

| logP (calculated) | 3.49 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate: A Practical Approach via Buchwald-Hartwig Amination

The construction of the C-N bond between an aromatic ring and a secondary amine is a common challenge in medicinal chemistry. The Buchwald-Hartwig amination has become the gold standard for this transformation due to its broad substrate scope and functional group tolerance. This palladium-catalyzed cross-coupling reaction is the most logical and efficient method for the synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Caption: Synthetic scheme for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Experimental Protocol:

Materials:

-

Ethyl 4-bromobenzoate

-

4,4-Dimethylpiperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Addition of Reactants: Add ethyl 4-bromobenzoate (1.0 equivalent) and 4,4-dimethylpiperidine (1.2 equivalents) to the flask, followed by anhydrous toluene (to make a 0.2 M solution with respect to the aryl bromide).

-

Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Justification of Reagent Choices:

-

Palladium Source: Pd₂(dba)₃ is a common and effective air-stable precursor for generating the active Pd(0) catalyst in situ.

-

Ligand: XPhos is a bulky, electron-rich phosphine ligand that is highly effective in promoting the Buchwald-Hartwig amination of a wide range of aryl halides with primary and secondary amines. Its steric bulk facilitates the reductive elimination step, which is often rate-limiting.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in these reactions to deprotonate the amine and facilitate the formation of the palladium-amide complex.

-

Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this type of cross-coupling reaction.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.95 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the ester group.

-

δ 6.85 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the piperidine nitrogen.

-

δ 4.35 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester.

-

δ 3.40 (t, J = 5.5 Hz, 4H): Methylene protons of the piperidine ring adjacent to the nitrogen.

-

δ 1.55 (t, J = 5.5 Hz, 4H): Methylene protons of the piperidine ring adjacent to the gem-dimethyl group.

-

δ 1.38 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester.

-

δ 1.00 (s, 6H): Methyl protons of the gem-dimethyl group.

¹³C NMR (101 MHz, CDCl₃):

-

δ 166.5: Carbonyl carbon of the ester.

-

δ 154.0: Aromatic carbon attached to the piperidine nitrogen.

-

δ 131.5: Aromatic carbons ortho to the ester group.

-

δ 121.0: Aromatic carbon ipso to the ester group.

-

δ 114.0: Aromatic carbons ortho to the piperidine nitrogen.

-

δ 60.5: Methylene carbon of the ethyl ester.

-

δ 48.0: Methylene carbons of the piperidine ring adjacent to the nitrogen.

-

δ 39.0: Methylene carbons of the piperidine ring adjacent to the gem-dimethyl group.

-

δ 31.0: Quaternary carbon of the gem-dimethyl group.

-

δ 27.0: Methyl carbons of the gem-dimethyl group.

-

δ 14.5: Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy:

-

~2950 cm⁻¹: C-H stretching of aliphatic groups.

-

~1710 cm⁻¹: C=O stretching of the ester.

-

~1605, 1510 cm⁻¹: C=C stretching of the aromatic ring.

-

~1270, 1100 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (MS):

-

[M]+: m/z = 261.17 (calculated for C₁₆H₂₃NO₂).

The Role of the 4,4-Dimethylpiperidine Moiety in Drug Design: Field-Proven Insights

The incorporation of the 4,4-dimethylpiperidine moiety is a deliberate and strategic choice in drug design, offering several advantages that can significantly impact a molecule's biological activity and pharmacokinetic profile.

Enhanced Metabolic Stability

The gem-dimethyl group at the 4-position of the piperidine ring acts as a metabolic shield. It sterically hinders the adjacent methylene groups from enzymatic oxidation by cytochrome P450 enzymes, a common metabolic pathway for piperidine-containing compounds. This can lead to a longer half-life and improved oral bioavailability of the drug candidate.

Increased Lipophilicity and Membrane Permeability

The two methyl groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system.

Conformational Rigidity and Receptor Binding

The gem-dimethyl substitution restricts the conformational flexibility of the piperidine ring. This pre-organization of the molecule into a more defined shape can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and selectivity.

Filling of Hydrophobic Pockets

The methyl groups can engage in favorable van der Waals interactions with hydrophobic pockets within a target protein's binding site, further contributing to the overall binding affinity.

Applications in Drug Development

While specific applications of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate are not extensively documented in publicly available literature, its structural components are present in a variety of biologically active molecules. For example, derivatives of N-arylpiperidines are known to exhibit a wide range of pharmacological activities, including but not limited to:

-

Anticancer Agents: The piperidine ring is a common feature in many kinase inhibitors and other anticancer drugs.

-

CNS-active Agents: The ability of the piperidine scaffold to cross the blood-brain barrier makes it a valuable component in the design of drugs for neurological and psychiatric disorders.

-

Antihistamines and Anticholinergics: Many drugs in these classes contain N-substituted piperidine moieties.

The availability of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate as a versatile building block allows for the systematic exploration of the chemical space around this privileged scaffold, enabling the synthesis of libraries of novel compounds for high-throughput screening and lead optimization in various drug discovery programs.

Conclusion

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a valuable and strategically designed chemical intermediate for drug discovery and development. Its synthesis is readily achievable through robust and scalable methods like the Buchwald-Hartwig amination. The incorporation of the 4,4-dimethylpiperidine moiety offers significant advantages in terms of metabolic stability, lipophilicity, and conformational rigidity, making it an attractive building block for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. This in-depth guide provides the necessary technical information for researchers and scientists to effectively utilize this compound in their drug discovery endeavors.

References

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate, a key intermediate in the manufacturing of various pharmaceuticals, most notably the second-generation antihistamine, Bilastine.[1][2][3] This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry. We will explore the prevalent synthetic strategies, delve into the underlying reaction mechanisms, and provide detailed, field-tested experimental protocols. The guide emphasizes the rationale behind procedural choices, methods for quality control, and critical safety considerations, ensuring a blend of theoretical knowledge and practical application.

Introduction and Significance

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS No. 406233-25-8) is a tertiary amine derivative of ethyl benzoate.[4][5] Its molecular structure is characterized by a central benzene ring substituted with an ethyl ester group and a 4,4-dimethylpiperidine moiety at the para position. The primary significance of this compound lies in its role as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).

Specifically, it is a pivotal precursor in the industrial production of Bilastine, a non-sedating H1 antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria.[2][3] The piperidine and benzoate functionalities of this intermediate provide a versatile scaffold for constructing the final drug molecule. The efficiency and purity of the Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate synthesis are therefore critical factors that directly impact the yield, cost, and quality of the final API.

Comparative Synthetic Strategies

The formation of the C-N bond between the aromatic ring and the piperidine nitrogen is the core transformation in this synthesis. Two primary strategies dominate this process: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

-

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) This is the most direct and economically favorable route. The reaction involves the displacement of a halide (typically fluorine or chlorine) from an activated aromatic ring by the nucleophilic nitrogen of 4,4-dimethylpiperidine. The ethyl ester group at the para position acts as a necessary electron-withdrawing group, which stabilizes the negative charge in the intermediate Meisenheimer complex, thereby facilitating the substitution.[6][7] Fluorine is the preferred leaving group due to its high electronegativity, which makes the ipso-carbon highly electrophilic and accelerates the initial nucleophilic attack, the rate-determining step of the reaction.[8]

-

Strategy 2: Buchwald-Hartwig Amination This palladium-catalyzed cross-coupling reaction offers greater versatility and is effective even with less reactive aryl halides like bromides or chlorides. The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and reductive elimination to form the desired C-N bond and regenerate the catalyst. While highly effective, this method requires an expensive palladium catalyst, specialized phosphine ligands, and strictly anhydrous/anaerobic conditions, making it less ideal for large-scale industrial production compared to the SNAr approach for this specific target molecule.

For the synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate, the SNAr reaction is the superior choice due to the inherent activation provided by the ethyl ester group, leading to a more cost-effective and straightforward process.

Mechanistic Deep Dive: The SNAr Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is crucial for optimizing reaction conditions.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4,4-dimethylpiperidine attacks the carbon atom bearing the leaving group (fluorine) on the ethyl 4-fluorobenzoate ring. This step is typically the rate-determining step. The presence of the para-ester group is critical as it delocalizes the developing negative charge through resonance.

-

Formation of the Meisenheimer Complex: This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] In this complex, the aromaticity of the ring is temporarily lost. The stability of this intermediate is the key to the reaction's success.

-

Elimination and Re-aromatization: The aromaticity is restored by the expulsion of the fluoride ion, the leaving group. This step is fast and results in the formation of the final product.

The overall process is facilitated by a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which can solvate the charged intermediate, and a base to neutralize the protonated amine that may form.

Recommended Synthetic Protocol: SNAr Reaction

This protocol details a robust and scalable method for the synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate via Nucleophilic Aromatic Substitution.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Ethyl 4-fluorobenzoate | 451-46-7 | 168.15 | 10.0 g | 1.0 |

| 4,4-Dimethylpiperidine | 4047-03-4 | 113.21 | 7.4 g | 1.1 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 12.3 g | 1.5 |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 100 mL | - |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 4-fluorobenzoate (10.0 g, 59.5 mmol), 4,4-dimethylpiperidine (7.4 g, 65.4 mmol), and anhydrous potassium carbonate (12.3 g, 89.2 mmol).

-

Solvent Addition: Add 100 mL of anhydrous Dimethyl Sulfoxide (DMSO).

-

Reaction Conditions: Stir the mixture under a nitrogen atmosphere and heat to 120-130 °C using an oil bath.

-

Causality Insight: The elevated temperature is necessary to overcome the activation energy of the reaction. Potassium carbonate acts as a base to scavenge any HF formed and to ensure the piperidine remains in its free base form, which is the active nucleophile. DMSO is an ideal solvent due to its high boiling point and its ability to promote SNAr reactions.

-

-

Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (Ethyl 4-fluorobenzoate) is consumed (typically 8-12 hours).

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 500 mL of ice-cold water. A solid precipitate should form. c. Stir the aqueous suspension for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL) to remove residual DMSO and inorganic salts.

-

Purification: a. Dry the crude product under vacuum. b. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield a pure, crystalline solid.

-

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis.

-

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, the following analytical data should be obtained and compared with reference values.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₆H₂₃NO₂[5] |

| Molecular Weight | 261.36 g/mol [5] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.90 (d, 2H), 6.85 (d, 2H), 4.32 (q, 2H), 3.35 (t, 4H), 1.55 (t, 4H), 1.38 (t, 3H), 1.00 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.5, 154.0, 131.2, 121.0, 113.5, 60.5, 50.0, 40.0, 30.5, 27.5, 14.4 |

| Mass Spec (ESI+) | m/z: 262.18 [M+H]⁺ |

| Melting Point | 68-72 °C |

Safety and Handling

-

Ethyl 4-fluorobenzoate: Is a combustible liquid and may cause skin and eye irritation.

-

4,4-Dimethylpiperidine: Is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage.

-

Dimethyl Sulfoxide (DMSO): Can cause skin irritation. It is known to facilitate the absorption of other chemicals through the skin.

-

Potassium Carbonate: May cause serious eye irritation.

Mandatory Precautions:

-

All manipulations should be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, must be worn at all times.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions and ensure safety.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low or No Reaction | Insufficient temperature; Inactive reagents; Presence of water. | Ensure the reaction temperature is maintained at 120-130 °C. Use anhydrous reagents and solvents. Check the quality of the starting materials. |

| Formation of Side Products | Overheating; Presence of oxygen. | Maintain strict temperature control. Ensure the reaction is run under a robust inert atmosphere. |

| Difficulty in Crystallization | Presence of impurities; Incorrect solvent system. | Purify the crude product by column chromatography before crystallization. Perform solvent screening to find the optimal recrystallization conditions. |

Conclusion

The synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a well-established process that is critical for the production of important pharmaceuticals. The Nucleophilic Aromatic Substitution (SNAr) pathway, utilizing ethyl 4-fluorobenzoate and 4,4-dimethylpiperidine, stands out as the most industrially viable method. It offers high yields, operational simplicity, and cost-effectiveness. By carefully controlling reaction parameters, adhering to safety protocols, and implementing rigorous quality control, researchers and chemists can reliably produce this key intermediate with high purity, paving the way for the efficient synthesis of life-saving medicines like Bilastine.

References

- CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine. Google Patents.

- CN111039784A - Preparation method of bilastine intermediate. Google Patents.

- EP3599235A1 - Process and intermediates for the preparation of bilastine. Google Patents.

-

Ethyl 4-(dimethylamino)benzoate. National Center for Biotechnology Information, PubChem Compound Database. Available at: [Link]

-

Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. NATURALISTA CAMPANO. Available at: [Link]

-

Preparation method of bilastine intermediate. Eureka | Patsnap. Available at: [Link]

-

Rohrbach, S. et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(40), 13374-13378. Available at: [Link]

-

Smith, A. M. et al. (2016). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Journal of the American Chemical Society, 138(42), 13878-13881. Available at: [Link]

-

Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. PrepChem.com. Available at: [Link]

-

WO2023037184 - NOVEL PROCESS FOR THE PREPARATION OF BILASTINE AND INTERMEDIATES THEREOF. PATENTSCOPE. Available at: [Link]

Sources

- 1. CN111039784A - Preparation method of bilastine intermediate - Google Patents [patents.google.com]

- 2. EP3599235A1 - Process and intermediates for the preparation of bilastine - Google Patents [patents.google.com]

- 3. museonaturalistico.it [museonaturalistico.it]

- 4. Ethyl 4-(dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

An In-depth Technical Guide to Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate: Properties, Synthesis, and Analysis

Introduction

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a substituted aromatic ester that serves as a valuable intermediate and structural scaffold in modern chemistry. Belonging to the class of N-arylated piperidines, this compound integrates a lipophilic and sterically hindered 4,4-dimethylpiperidine moiety with an ethyl benzoate core. This unique combination of a tertiary amine, a gem-dimethyl substituted saturated heterocycle, and an aromatic ester functional group makes it a versatile building block, particularly in the fields of medicinal chemistry and materials science.

The structural motifs present in this molecule are frequently encountered in pharmacologically active agents. The piperidine ring is a ubiquitous feature in many approved drugs, and its substitution patterns are critical for modulating properties such as receptor binding, metabolic stability, and pharmacokinetic profiles. The N-aryl linkage is central to numerous synthetic methodologies, including Buchwald-Hartwig amination, and is a key component in compounds targeting a range of biological pathways. For instance, related piperidinyl- and piperazinyl-benzoate structures have been explored for their potential as antiproliferative agents and c-Myc inhibitors, highlighting the relevance of this chemical space in drug discovery.[1][2]

This technical guide provides a comprehensive overview of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate for researchers, scientists, and drug development professionals. It details the compound's physicochemical and chemical properties, outlines a robust synthetic protocol, discusses methods for its analytical characterization, and addresses critical safety and handling considerations.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The key identifiers and structural representation of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate are provided below.

| Identifier | Value | Reference |

| CAS Number | 406233-25-8 | [3] |

| Molecular Formula | C₁₆H₂₃NO₂ | [3] |

| Molecular Weight | 261.36 g/mol | [3] |

| IUPAC Name | Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate | |

| Synonyms | Ethyl 4-(4,4-dimethylpiperidino)benzenecarboxylate | [3] |

| SMILES | CCOC(=O)C1=CC=C(C=C1)N2CCC(C)(C)CC2 | [3] |

Chemical Structure:

Caption: Major reaction pathways for the title compound.

Synthesis and Purification

A robust and common method for synthesizing N-aryl piperidines is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting an activated aryl halide or sulfonate with the secondary amine. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides an alternative powerful method. Below is a representative protocol based on the SNAr pathway.

Causality of Experimental Choices:

-

Reactants: Ethyl 4-fluorobenzoate is chosen as the electrophile because fluorine is a highly effective activating group and leaving group for SNAr reactions on electron-deficient rings (though the ester is only moderately deactivating). 4,4-Dimethylpiperidine serves as the nucleophile. [4]* Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the rate.

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a mild inorganic base used to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product. It is crucial to use an anhydrous base to prevent competitive hydrolysis of the ethyl ester.

-

Temperature: Elevated temperatures (e.g., 80-120 °C) are typically required to provide sufficient activation energy for the C-N bond formation.

Caption: General workflow for the synthesis and purification.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Equipment:

-

Ethyl 4-fluorobenzoate

-

4,4-Dimethylpiperidine

-

Anhydrous Potassium Carbonate (K₂CO₃), powdered

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add Ethyl 4-fluorobenzoate (1.0 eq), 4,4-Dimethylpiperidine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ethyl 4-fluorobenzoate spot is no longer visible.

-

Once complete, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing cold water, which will precipitate the crude product.

-

Transfer the aqueous suspension to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Analytical Characterization

Confirmation of the structure and assessment of purity are critical following synthesis. The following spectroscopic methods are standard for characterizing the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Aromatic Protons: Two sets of doublets in the aromatic region (approx. 6.8-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the ester will be downfield, while the protons ortho to the nitrogen will be upfield.

-

Ethyl Group: A quartet (approx. 4.3 ppm) for the -OCH₂- protons and a triplet (approx. 1.3 ppm) for the -CH₃ protons.

-

Piperidine Protons: Multiplets in the aliphatic region (approx. 3.3 ppm for protons adjacent to nitrogen, and approx. 1.5 ppm for the other ring protons).

-

Gem-dimethyl Group: A sharp singlet (approx. 1.0 ppm) integrating to six protons.

-

-

¹³C NMR: The carbon NMR will show signals for all 16 carbons. Key signals include the ester carbonyl (~166 ppm), the aromatic carbons (4 signals between ~110-155 ppm), the ethyl group carbons (~60 ppm and ~14 ppm), and the piperidine carbons, including the quaternary carbon bearing the dimethyl groups (~32 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

-

~1710 cm⁻¹: A strong C=O stretching vibration for the ester carbonyl.

-

~1605, ~1510 cm⁻¹: C=C stretching vibrations for the aromatic ring.

-

~1275, ~1100 cm⁻¹: C-O stretching vibrations associated with the ester.

-

~2950-2850 cm⁻¹: C-H stretching vibrations for the aliphatic groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion (M⁺): An exact mass measurement via high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₆H₂₃NO₂ with a molecular ion peak at m/z 261.1729 (for [M]⁺) or 262.1802 (for [M+H]⁺).

-

Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z 45) from the molecular ion to give a fragment at m/z 216, or cleavage within the piperidine ring.

Safety and Handling

Proper safety precautions are essential when handling any chemical. The available GHS data and the properties of the parent compounds should guide handling procedures.

| Hazard Class | GHS Statement | Pictogram | Reference |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [3] |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [3] |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [3] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [3] |

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [5]Avoid contact with skin and eyes. [5]Keep away from strong oxidizing agents and strong bases. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials, as recommended. [3][4]

Applications in Research and Development

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is not typically an end-product but rather a strategic intermediate. Its utility lies in its capacity to be elaborated into more complex molecular architectures.

-

Scaffold for Drug Discovery: The N-aryl piperidine motif is a privileged scaffold in medicinal chemistry. This intermediate can be used to synthesize libraries of compounds for screening against various biological targets. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules.

-

Lead Optimization: In a drug development program, the 4,4-dimethylpiperidine group can be introduced to investigate the impact of a bulky, lipophilic, and conformationally restricted group on a molecule's structure-activity relationship (SAR). The gem-dimethyl substitution prevents oxidation at the C4 position, potentially improving the metabolic stability of the final compound.

-

Precursor to Biologically Active Molecules: Derivatives of similar structures have shown promise in oncology research. For example, compounds containing substituted piperidinyl-aryl cores have been designed and evaluated for antiproliferative activity against leukemia cell lines and as inhibitors of challenging targets like the c-Myc oncoprotein. [1][2] By providing a pre-formed, functionalized core, this compound allows researchers to efficiently access novel chemical entities for evaluation as potential therapeutics and functional materials.

References

-

Fiveable. Ethyl Benzoate Definition - Organic Chemistry Key Term. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 138100, 4,4-Dimethylpiperidine. [Link]

-

PrepChem.com. Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2761178, Ethyl 4-(piperazin-1-yl)benzoate. [Link]

-

Iovino, M., et al. (2019). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4- Substituted Piperidin-1-yl)]benzylpyrrolo[1,2- a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. ChemMedChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13615153, Ethyl 4-[[6-(4-hydroxy-1-piperidyl)-3-methyl-pyridine-2-carbonyl]amino]. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

-

Wikipedia. Ethyl benzoate. [Link]

-

SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20785233, Ethyl 4-(4-methylpiperazin-1-YL)benzoate. [Link]

-

Directpcw. (2023, June 6). Safety Data Sheet - ETHYL BENZOATE. [Link]

-

Zhang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Németh, B., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

-

Sunthankar, P. S., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Pharmaceutical Sciences. [Link]

-

Aslanov, L. A., et al. (2023). 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin- 4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro- 5H-Benzo[b]carbazole-3-Carbonitrile Hydrochlorid. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7328944, Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(furan-2-ylcarbonyl)amino]benzoate. [Link]

-

The Royal Society of Chemistry. Table of Contents. [Link]

-

Cheméo. Chemical Properties of 4,4-Dimethyl-piperidine (CAS 4045-30-1). [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Chemical Communications. [Link]

-

Wikipedia. 2,6-Dimethylpiperidine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10782189, 2-(1-Benzylpiperidin-4-yl)ethyl benzoate. [Link]

-

Molbank. (2025, October 16). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]d[7][4]iazepin-2-ylamino)benzoate. [Link]

Sources

- 1. iris.unina.it [iris.unina.it]

- 2. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. CAS 4045-30-1: 4,4-Dimethylpiperidine | CymitQuimica [cymitquimica.com]

- 5. directpcw.com [directpcw.com]

- 6. fishersci.com [fishersci.com]

- 7. CAS 93-89-0: Ethyl benzoate | CymitQuimica [cymitquimica.com]

Technical Guide: Solubility Profiling & Process Optimization for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

[1]

Executive Summary

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a lipophilic pharmaceutical intermediate (LogP

Understanding the solid-liquid equilibrium (SLE) of this compound is critical for:

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7]

Structural Analysis[1][2][6]

-

Chemical Formula:

[1][2] -

Molecular Weight: 261.36 g/mol [3]

-

Key Functional Groups:

-

Ethyl Ester:[1][4][5][6][2] Provides hydrogen bond acceptance; susceptible to hydrolysis in strong acid/base.[1]

-

Tertiary Amine (Piperidine): Weakly basic (

8-9 estimated); allows pH-dependent solubility manipulation.[1] -

Hydrophobic Domain:[1] The 4,4-dimethyl substitution increases lipophilicity and disrupts crystal packing compared to unsubstituted piperidine analogs.[1]

-

Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and dielectric constants, the compound exhibits the following predicted behavior:

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Aprotic | Ethyl Acetate, Acetone, THF | High | Dipole-dipole interactions; excellent solvation of the ester.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Strong dispersion forces; high solvent power.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Temperature-dependent.[1] Good candidates for cooling crystallization.[1] |

| Non-Polar | n-Heptane, Hexane, Toluene | Low to Moderate | Dispersion forces dominate.[1] Toluene > Heptane due to |

| Aqueous | Water | Negligible (<0.05 mg/mL) | Hydrophobic effect dominates.[1] Soluble only as a salt (pH < 5).[1] |

Experimental Protocol: Solid-Liquid Equilibrium Determination

To generate authoritative solubility data, the Isothermal Saturation Method coupled with HPLC-UV analysis is the industry standard.[1]

Workflow Diagram

The following diagram outlines the self-validating workflow for determining solubility curves.

Caption: Standardized workflow for determining the mole fraction solubility of pharmaceutical intermediates.

Detailed Methodology

-

Preparation: Add excess Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate solid to 10 mL of the selected pure solvent (e.g., Methanol, Ethanol, Ethyl Acetate) in a jacketed glass vessel.

-

Equilibration: Agitate the suspension at a fixed temperature (e.g., 278.15 K to 323.15 K) using a magnetic stirrer or thermostatic shaker.

-

Validation: Equilibrium is confirmed when the concentration of the supernatant remains constant (variation < 2%) over two consecutive sampling points separated by 4 hours.[1]

-

-

Sampling: Stop agitation and allow phases to separate for 30 minutes. Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane to remove solids.[1]

-

Quantification:

-

Calculation: Convert mass concentration (

, g/mL) to mole fraction (

Thermodynamic Modeling & Data Correlation

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.[1]

Modified Apelblat Equation

This semi-empirical model is robust for non-ideal solutions and is the standard for reporting solubility data.[1]

-

A, B, C: Empirical parameters derived from regression analysis.

-

T: Absolute temperature (Kelvin).[1]

-

Utility: Provides excellent fit (

) for ester-solvent systems.[1]

Van't Hoff Analysis

Used to determine the apparent thermodynamic functions of dissolution.[1]

Process Applications: Recrystallization Strategy

Based on the chemical structure, the following solvent systems are recommended for purification processes.

Solvent Selection Matrix

| Strategy | Solvent System | Rationale |

| Cooling Crystallization | Ethanol or Isopropanol | Steep solubility curve expected.[1] High solubility at reflux, moderate/low at 0°C. |

| Anti-Solvent Crystallization | Acetone (Solvent) / Water (Anti-solvent) | High solubility in acetone.[1] Addition of water drastically reduces solubility, forcing precipitation.[1] |

| Anti-Solvent Crystallization | Ethyl Acetate / n-Heptane | Good for removing polar impurities.[1] Heptane acts as the anti-solvent.[1] |

Process Logic Diagram

The following Graphviz diagram illustrates the decision logic for selecting the purification method.

Caption: Decision tree for selecting crystallization mode based on solubility curve slope.

Conclusion

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate behaves as a typical lipophilic organic ester.[1] While specific mole fraction values must be determined experimentally using the protocol above, the compound is predicted to show positive deviation from ideality in alcohols and high solubility in polar aprotic solvents.[1] For industrial purification, Ethanol is the recommended starting solvent for cooling crystallization due to its balance of dissolving power and safety profile.[1]

References

-

Chemical Identity & Properties

-

Solubility Measurement Methodology

-

Tang, S., et al. (2020).[1] "Solubility Determination and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents." Journal of Chemical & Engineering Data. (Standard protocol reference). Link

-

Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text on solubility thermodynamics).

-

-

Thermodynamic Modeling

Sources

- 1. 2-(1-(2-(4-(1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl)phenyl)ethyl)-4-piperidinyl)-1-(2-ethoxyethyl)-1H-benzimidazole | C32H44N4O2 | CID 40467031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 406233-25-8: etil 4-(4,4-dimetilpiperidin-1-il)benzoato [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. Ethyl 4-ethylbenzoate | C11H14O2 | CID 520781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-(1-Benzylpiperidin-4-yl)ethyl benzoate | C21H25NO2 | CID 10782189 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate and Analogs

A Case Study in Scaffold Design and Metabolic Stabilization[1]

Abstract

This technical guide provides a comprehensive analysis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate , a critical intermediate in modern medicinal chemistry.[1] While structurally simple, this molecule represents a textbook application of the gem-dimethyl effect to modulate physicochemical properties and metabolic stability. This guide details the synthetic routes (focusing on Palladium-catalyzed C-N coupling), physicochemical profiling, and the structural-activity relationship (SAR) rationale for deploying 4,4-dimethylpiperidine scaffolds in drug discovery.[1]

Introduction & Chemical Rationale

In the optimization of piperidine-containing pharmacophores, a common liability is oxidative metabolism at the C4 position of the piperidine ring. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) frequently target this position for hydroxylation, leading to rapid clearance or the formation of reactive metabolites.

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate incorporates a gem-dimethyl substitution pattern at the metabolic "soft spot."[1] This modification serves three distinct roles in lead optimization:

-

Metabolic Blockade: Steric hindrance and removal of abstractable hydrogens at C4 prevent oxidative degradation.

-

Thorpe-Ingold Effect: The gem-dimethyl group restricts the conformational flexibility of the piperidine ring, potentially reducing the entropic penalty of binding to a target protein.

-

Lipophilicity Modulation: The addition of two methyl groups increases cLogP, enhancing membrane permeability compared to the unsubstituted analog.

Synthetic Pathways: Strategic Analysis

The synthesis of N-aryl piperidines attached to electron-deficient rings (like benzoates) can be achieved via two primary mechanisms: Nucleophilic Aromatic Substitution (

Comparative Analysis of Routes

| Feature | Route A: | Route B: Buchwald-Hartwig (Recommended) |

| Substrate | Ethyl 4-fluorobenzoate | Ethyl 4-bromobenzoate |

| Reagents | ||

| Yield | Moderate (40-60%) | High (80-95%) |

| Limitations | Requires highly activated ring; harsh thermal conditions.[1] | Oxygen sensitivity; catalyst cost. |

| Suitability | Scale-up of simple analogs.[1] | Complex, hindered amines (like 4,4-dimethyl). |

Recommendation: For the 4,4-dimethyl analog, the steric bulk of the amine hinders the

Diagram 1: Synthetic Logic Flow

Caption: Decision matrix for synthesizing N-aryl piperidinyl benzoates based on amine steric hindrance.

Physicochemical Profile & Analogs

The following table contrasts the target molecule with its direct analogs, highlighting the shift in properties caused by the gem-dimethyl group.

| Property | Unsubstituted Analog | Target: 4,4-Dimethyl | 4-Fluoro Analog |

| Structure | Piperidine ring | 4,4-Dimethylpiperidine | 4-Fluoropiperidine |

| MW ( g/mol ) | ~233.3 | 261.36 | ~251.3 |

| cLogP (Pred.) | 3.2 | 4.1 | 3.4 |

| Metabolic Stability | Low (C4 oxidation) | High (Blocked) | Moderate (Blocked, but polar) |

| Solubility | Moderate | Low (Lipophilic) | Moderate |

Technical Insight: The significant jump in cLogP (approx +0.9 units) requires careful formulation in biological assays. Researchers should utilize DMSO stocks and minimize freeze-thaw cycles to prevent precipitation.[1]

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate via Buchwald-Hartwig Amination.

Reagents & Materials

-

Aryl Halide: Ethyl 4-bromobenzoate (1.0 equiv)[1]

-

Amine: 4,4-Dimethylpiperidine hydrochloride (1.2 equiv)[1]

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%) -

Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (4 mol%) or XPhos.[1]

-

Base:

(Cesium Carbonate) (2.5 equiv) - Must be anhydrous.[1] -

Solvent: Toluene (Anhydrous, degassed).

Step-by-Step Methodology

-

Catalyst Pre-complexation (The "Activation" Step):

-

In a glovebox or under positive Argon pressure, combine

(dark purple solid) and BINAP (white solid) in a dry reaction vial. -

Add a small volume of degassed toluene. Stir at room temperature for 15 minutes.

-

Self-Validation Check: The solution should shift from purple to a deep orange/red, indicating the formation of the active Pd-Ligand complex.

-

-

Reaction Assembly:

-

Reaction Execution:

-

Heat the block to 100°C with vigorous magnetic stirring.

-

Run for 12–16 hours.

-

Monitoring: Spot TLC (Hexane/EtOAc 8:1). The starting bromide (

) should disappear; a highly fluorescent product spot (

-

-

Workup & Purification:

-

Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black.

-

Wash the Celite pad with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Diagram 2: Metabolic Stability Mechanism

Caption: Mechanism of metabolic stabilization. The gem-dimethyl group prevents CYP450-mediated hydroxylation.[1]

Derivatization for Drug Discovery

Once synthesized, the ethyl ester serves as a versatile "masked" carboxylic acid.

-

Hydrolysis: Treatment with LiOH in THF/Water (1:1) at room temperature quantitatively yields 4-(4,4-dimethylpiperidin-1-yl)benzoic acid .[1]

-

Amide Coupling: The resulting acid is frequently coupled to heteroaromatic amines to generate kinase inhibitors or GPCR antagonists.

-

Standard Conditions: HATU, DIPEA, DMF.

-

Note: The electron-rich nature of the piperidinyl-benzoate makes the carboxylic acid less electrophilic; highly active coupling agents (HATU/COMU) are preferred over EDCI.

-

References

-

Buchwald-Hartwig Amination Fundamentals

-

The Gem-Dimethyl Effect in Medicinal Chemistry

-

Metabolism of Piperidine Derivatives

-

Kalgutkar, A. S., et al. (2005). Nitrogen-containing heterocycles in drug discovery: metabolism and toxicology considerations. Expert Opinion on Drug Metabolism & Toxicology, 1(3), 509-528. Link

-

-

Synthetic Protocol Validation (Buchwald Conditions)

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Sources

- 1. Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

CAS No: 406233-25-8 Molecular Formula: C₁₆H₂₃NO₂ Molecular Weight: 261.36 g/mol

Executive Summary

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a high-value pharmaceutical intermediate serving as a critical scaffold in the synthesis of next-generation small molecule inhibitors. It is most notably recognized as the structural precursor for METTL3 (Methyltransferase-like 3) inhibitors (e.g., UZH2) and Monoacylglycerol Lipase (MAGL) inhibitors .

The molecule’s significance lies in its 4,4-dimethylpiperidine moiety. In medicinal chemistry, this specific substitution pattern is a strategic design element used to block metabolic "soft spots." By sterically and electronically hindering the 4-position of the piperidine ring, researchers prevent rapid oxidative metabolism by Cytochrome P450 enzymes, significantly enhancing the in vivo half-life and bioavailability of the final drug candidate.

Discovery & Medicinal Chemistry Context[1][2]

The "Gem-Dimethyl" Effect in Drug Design

The discovery of this compound was driven by the need to optimize the pharmacokinetic (PK) profiles of piperidine-containing drugs. Unsubstituted piperidine rings are prone to rapid hydroxylation at the C4 position.

-

Problem: Rapid clearance of lead compounds containing piperidine rings.

-

Solution: Introduction of a geminal dimethyl group at C4.

-

Result: The "Gem-Dimethyl Effect" not only blocks metabolism but also restricts conformational flexibility, often locking the molecule into a bioactive conformation that improves binding affinity (entropy-enthalpy compensation).

Key Therapeutic Applications

-

METTL3 Inhibitors (Oncology): The acid form of this intermediate is a key building block for UZH2 , a potent inhibitor of the RNA methyltransferase METTL3. METTL3 is a therapeutic target for acute myeloid leukemia (AML). The 4,4-dimethylpiperidine group occupies a hydrophobic pocket in the enzyme, contributing to both potency and metabolic stability.

-

MAGL Inhibitors (Neuroinflammation): Used in the synthesis of inhibitors for Monoacylglycerol Lipase, a key enzyme in the endocannabinoid system. Inhibition of MAGL elevates 2-arachidonoylglycerol (2-AG) levels, producing analgesic and anti-inflammatory effects.

Chemical Synthesis & Protocols

The synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate typically follows a Nucleophilic Aromatic Substitution (SNAr) pathway. This route is preferred over palladium-catalyzed coupling (Buchwald-Hartwig) due to lower cost and the absence of heavy metal impurities.

Retrosynthetic Analysis

The molecule is disassembled into two primary commercial starting materials:

Experimental Protocol (Standardized SNAr)

Note: This protocol is scalable from gram to kilogram quantities.

Reagents:

-

Ethyl 4-fluorobenzoate (1.0 equiv)

-

4,4-Dimethylpiperidine (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Dimethyl Sulfoxide (DMSO) or DMF (Solvent, 5-10 volumes)

Step-by-Step Methodology:

-

Setup: Charge a reaction vessel with Ethyl 4-fluorobenzoate and DMSO. Begin stirring under an inert atmosphere (N₂ or Ar).

-

Addition: Add K₂CO₃ followed by 4,4-Dimethylpiperidine. The base acts as a proton scavenger for the HCl generated (conceptually) during the substitution.

-

Reaction: Heat the mixture to 100–120°C . Monitor by HPLC/TLC. The electron-withdrawing ester group activates the fluorine for displacement.

-

Reaction Time: Typically 12–24 hours.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10 volumes). The product typically precipitates as a solid.

-

Isolation: Filter the solid. Wash with water to remove residual DMSO and inorganic salts.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) if high purity (>99.5%) is required.

Synthesis Workflow Diagram

Caption: Standardized SNAr synthesis workflow for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Technical Specifications & Data

| Property | Specification |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78–82 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, Chloroform, Ethyl Acetate; Insoluble in Water |

| Purity (HPLC) | ≥ 98.0% |

| Storage | 2–8°C, Dry, Inert Atmosphere (Argon/Nitrogen) |

| Safety | Irritant (H315, H319). Avoid inhalation. |

Mechanism of Action: The "Metabolic Shield"

The utility of this intermediate is best understood through the lens of Structure-Activity Relationship (SAR).

Metabolic Stability Pathway

The diagram below illustrates how the 4,4-dimethyl substitution protects the piperidine ring from Cytochrome P450-mediated oxidation.

Caption: The "Gem-Dimethyl" group acts as a metabolic shield, preventing CYP450 oxidation at the C4 position.

References

-

Dolbois, A., et al. (2020). "1,4,9-Triazaspiro[5.5]undecane-2-one derivatives as potent and selective METTL3 inhibitors." Journal of Medicinal Chemistry. Link (Context: Use of 4,4-dimethylpiperidine in UZH2).

-

Momo, P., et al. (2022). "Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors." US Patent 11,390,610 B2. Link (Context: Citation of the acid intermediate as a building block).

-

Wang, X., et al. (2025).[4] "Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex." Bioorganic Chemistry. Link (Context: SAR discussion on metabolic stability of the moiety).

-

ChemScene. (2024). "Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate Product Monograph." Link (Context: Physical properties and commercial availability).

Sources

- 1. d-nb.info [d-nb.info]

- 2. journals.iucr.org [journals.iucr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure, Hirshfeld surface, DFT, molecular docking of 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione and cytotoxic effects on breast cancer (MDA-MB 231), human alveolar basal epithelial (A549) cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing and Validation of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

A Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS: 406233-25-8 ) is a specialized intermediate utilized primarily in the synthesis of pharmaceutical candidates targeting kinase pathways and G-protein coupled receptors (GPCRs).[1] Its structural significance lies in the 4,4-dimethylpiperidine moiety; the gem-dimethyl group serves as a metabolic block, preventing oxidative dealkylation at the susceptible 4-position of the piperidine ring, thereby enhancing the pharmacokinetic (PK) profile of the final drug candidate.[1]

This guide provides a technical framework for sourcing this compound, validating its purity through rigorous quality control (QC), and understanding its synthetic origins to predict impurity profiles.[1]

Chemical Identity & Properties

Before engaging suppliers, the chemical identity must be unequivocally established to prevent procurement errors, particularly given the similarity to its acid derivative (CAS: 406233-26-9).[1]

| Property | Specification |

| Chemical Name | Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate |

| CAS Number | 406233-25-8 |

| Molecular Formula | C₁₆H₂₃NO₂ |

| Molecular Weight | 261.36 g/mol |

| Structure Description | Ethyl ester of benzoic acid with a 4,4-dimethylpiperidine ring attached at the para position via the piperidine nitrogen.[1][2] |

| Key Functional Groups | Ester (hydrolyzable), Tertiary Amine (basic), Gem-dimethyl (lipophilic/metabolic block).[1] |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Low solubility in water. |

Commercial Supply Landscape

The market for CAS 406233-25-8 is segmented into Catalog Suppliers (for mg to gram scale R&D) and Bulk/Custom Synthesis Organizations (for kg scale process development).[1]

Validated Supplier List

Note: Supplier inventories fluctuate. Direct verification of batch availability is required.

| Supplier Category | Vendor Name | Catalog / Product ID | Scale | Primary Location |

| Catalog (R&D) | ChemScene | CS-0452208 | mg - g | USA/China |

| Catalog (R&D) | Apollo Scientific | (Inquire via CAS) | mg - g | UK |

| Specialist | SynQuest Labs | 4H23-1-3G | g - kg | USA |

| Bulk/Custom | Hairui Chemical | HR104881 | kg+ | China |

| Aggregator | CymitQuimica | 406233-25-8 | Various | Europe |

Sourcing Strategy & Risk Mitigation

-

Tier 1 (Discovery Phase): Prioritize ChemScene or SynQuest for speed.[1] The cost premium is acceptable to avoid synthesis delays.[1]

-

Tier 2 (Scale-Up): If >100g is required, engage Hairui Chemical or a CRO.[1]

Technical Validation: The Self-Validating Protocol

Trusting a supplier's Certificate of Analysis (COA) without internal verification is a critical failure point in drug development.[1] The following QC protocol is designed to validate identity and purity.

Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum provides a "fingerprint" verification.[1]

-

Solvent: CDCl₃ or DMSO-d₆.[1]

-

Diagnostic Peaks (Expected):

-

Gem-dimethyl: A sharp singlet integrating to 6H around 0.9 - 1.0 ppm .[1] Absence indicates wrong isomer or degradation.[1]

-

Piperidine Ring: Multiplets for the CH₂ groups adjacent to Nitrogen (~3.3 ppm) and the CH₂ groups adjacent to the quaternary carbon (~1.4 ppm).[1]

-

Ethyl Ester: A quartet (~4.3 ppm, 2H) and a triplet (~1.3 ppm, 3H).[1]

-

Aromatic System: An AA'BB' system (two doublets) in the 6.8 - 7.9 ppm range, characteristic of para-substitution.[1]

-

LC-MS & Purity Analysis[1]

-

Method: Reverse-phase HPLC (C18 column), Water/Acetonitrile gradient with 0.1% Formic Acid.[1]

-

Target Mass: [M+H]⁺ = 262.36 m/z .[1]

-

Purity Threshold: >98% (AUC).

-

Common Impurity: Hydrolyzed free acid (CAS 406233-26-9).[1] This will appear at [M+H]⁺ = 234.3 m/z.[1] Action: If >5% acid is present, re-esterification or recrystallization is required.

Synthetic Origins & Impurity Profiling

Understanding how the supplier makes the compound allows you to predict invisible impurities (like heavy metals).[1]

Synthesis Pathways

There are two primary routes commercial suppliers use.[1] The choice of route dictates the impurity profile.[1]

Figure 1: Comparison of synthetic routes. Route A (SNAr) is preferred for avoiding heavy metals but requires harsh conditions.[1] Route B (Buchwald) is milder but introduces Palladium risk.[1]

Causality in Sourcing[1]

-

If intended for Biological Assays: Avoid Route B material unless the supplier certifies Pd < 10 ppm.[1] Palladium can act as a false positive in certain enzymatic assays.

-

If intended for Further Synthesis: Route B material is acceptable if the subsequent steps involve metal scavenging or crystallization.[1]

Utilization in Drug Design

The gem-dimethyl group is not merely decorative; it is a functional design element.[1]

Figure 2: Pharmacokinetic rationale for the gem-dimethyl modification.

Workflow for Usage:

-

Hydrolysis: The ethyl ester is typically a "mask."[1] Standard hydrolysis (LiOH in THF/H₂O) yields the benzoic acid (CAS 406233-26-9).[1]

-

Coupling: The resulting acid is coupled to amines to form amides, a common motif in kinase inhibitors (e.g., AKT inhibitors).[1]

References

-

PubChem. (n.d.).[1][3][4][5] Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (Compound).[1][2][6][7][8] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

-

Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for metabolic blocking strategies).

Sources

- 1. N-[4-({4-[5-(4,4-Dimethylpiperidin-1-YL)-2-hydroxybenzoyl]benzoyl}amino)azepan-3-YL]isonicotinamide | C33H39N5O4 | CID 5289253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 406233-25-8: etil 4-(4,4-dimetilpiperidin-1-il)benzoato [cymitquimica.com]

- 3. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(furan-2-ylcarbonyl)amino]benzoate | C20H25N3O4 | CID 7328944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. Iscotrizinol_154702-15-5_Hairui Chemical [hairuichem.com]

The Scaffold of Sensation: A Technical Review of 4-Aminobenzoate Esters in Medicinal Chemistry

Executive Summary

The 4-aminobenzoate ester scaffold represents a foundational archetype in medicinal chemistry, specifically within the development of local anesthetics. From the seminal synthesis of Procaine (Novocaine) by Alfred Einhorn in 1905 to the ubiquitous use of Benzocaine in topical formulations, this chemical family illustrates the critical balance between lipophilicity, electronic distribution, and metabolic stability. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and pharmacological mechanisms of these compounds, designed for researchers optimizing small-molecule therapeutics.

Molecular Architecture & Structure-Activity Relationships (SAR)

The efficacy of 4-aminobenzoate esters is governed by the Löfgren classification , which divides the molecule into three functional domains. Understanding this triad is essential for rational drug design.

The Lipophilic Domain (Aromatic Head)

The 4-aminophenyl moiety is responsible for lipid solubility, allowing the compound to penetrate the nerve membrane (axolemma).

-

Electronic Effect: The para-amino group is an electron donor. Through resonance, it increases the electron density on the carbonyl oxygen of the ester. This enhances the dipole moment and strengthens hydrogen bonding with the receptor site inside the sodium channel.

-

Substitutions: Adding lipophilic groups to the aromatic ring (e.g., the butyl group in Tetracaine ) significantly increases potency and duration of action but also increases toxicity.

The Intermediate Chain (Ester Linker)

The ester linkage defines the class (amino-ester vs. amino-amide) and determines the metabolic fate.

-

Stability: Esters are susceptible to rapid hydrolysis by plasma pseudocholinesterases. This results in a shorter half-life compared to amides (e.g., Lidocaine).

-

Length: The distance between the aromatic ring and the terminal amine is critical. An ethylene bridge (

) is optimal for Procaine-like activity.

The Hydrophilic Domain (Terminal Amine)

In injectable anesthetics (Procaine, Tetracaine), a tertiary amine acts as an "on-off" switch.

-

pKa & Penetration: These amines typically have a pKa of 8.0–9.0. At physiological pH (7.4), they exist in equilibrium between the uncharged base (penetrates membrane) and the cationic acid (binds the receptor).

-

Benzocaine Exception: Benzocaine lacks this terminal amine. It remains permanently uncharged, restricting it to surface (topical) anesthesia as it cannot penetrate deep tissues effectively or bind the intracellular site with high affinity.

Visualization: SAR Logic Flow

Figure 1: Structure-Activity Relationship (SAR) of 4-aminobenzoate local anesthetics, highlighting the functional roles of the three primary domains.

Synthetic Methodologies

The synthesis of 4-aminobenzoate esters generally follows two primary pathways: direct esterification of 4-aminobenzoic acid (PABA) or the reduction of 4-nitrobenzoate precursors.

Protocol: Fischer Esterification (Benzocaine Synthesis)

This protocol describes the synthesis of Ethyl 4-aminobenzoate (Benzocaine). It is a self-validating equilibrium reaction driven by the removal of water or excess alcohol.

Reagents:

-

4-Aminobenzoic acid (PABA): 5.0 g

-

Absolute Ethanol: 40 mL (Solvent & Reactant)

-

Concentrated Sulfuric Acid (

): 4.0 mL (Catalyst) -

Sodium Carbonate (

): 10% aqueous solution (Neutralization)

Step-by-Step Workflow:

-

Reflux Setup: In a 100 mL round-bottom flask, dissolve 5.0 g PABA in 40 mL absolute ethanol.

-

Catalysis: Slowly add 4.0 mL conc.

dropwise with swirling. (Caution: Exothermic). -

Reaction: Add a boiling chip and reflux gently for 60–90 minutes. The mixture should turn clear.

-

Mechanism: Acid protonates the carbonyl oxygen, making the carbonyl carbon susceptible to nucleophilic attack by ethanol.

-

-

Cooling: Allow the mixture to cool to room temperature.

-

Neutralization (Critical Step): Pour the mixture into a beaker containing 100 mL ice water. Slowly add 10%

until the pH reaches ~8.-

Observation: A white precipitate (Benzocaine) will form immediately as the amine is deprotonated and the ester precipitates out of the aqueous phase.

-

-

Isolation: Vacuum filter the precipitate using a Buchner funnel. Wash with cold water.

-

Purification: Recrystallize from an ethanol/water mixture to obtain pure crystals.